molecular formula C14H25N B1194654 Somantadine CAS No. 79594-24-4

Somantadine

Cat. No. B1194654
CAS RN: 79594-24-4
M. Wt: 207.35 g/mol
InChI Key:
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Description

Somantadine is a useful research compound. Its molecular formula is C14H25N and its molecular weight is 207.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Somantadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somantadine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurological and Neuropathological Consequences : Research has focused on defining the neurological and neuropathological consequences of exposure to Somantadine, emphasizing the importance of including anticonvulsants in the treatment of agent exposure (Petras, 1994).

  • Anticonvulsant Effectiveness : Studies have explored the effectiveness of various anticonvulsants against seizures induced by Somantadine in animal models. These studies highlight the efficacy of certain antimuscarinic compounds and the variable effectiveness of different pharmacological classes of compounds (Shih, McDonough, & Koplovitz, 1999).

  • Gene Expression Profiling : Research has also involved gene expression profiling in the hippocampus following Somantadine exposure to understand the molecular pathogenesis of its neurotoxic effects (Dillman et al., 2009).

  • Protective Therapies Against Intoxication : Efforts have been made to find therapies against intoxication by Somantadine, with a focus on organophosphates and their resistance to treatment. These studies highlight the ongoing challenge in developing effective treatments (Wolthuis et al., 1994).

  • Behavioral and Cognitive Effects : The long-term behavioral and cognitive effects in animal models following exposure to Somantadine have been evaluated, showing varied responses such as increased activity, learning deficits, and neural lesions (Raffaele et al., 1987).

properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKXRDQRMTVCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000612
Record name 1-(Adamantan-1-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somantadine

CAS RN

79594-24-4
Record name Somantadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Adamantan-1-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
25
Citations
S Xie, K Wen, J Xie, Y Zheng, T Peng, J Wang… - Analytical and …, 2018 - Springer
A sensitive competitive immunoassay with simple operation was developed for the detection of the anti-virus drug amantadine (AMD). The single-chain variable fragment (scFv) …
Number of citations: 17 link.springer.com
H Wu, J Wang, H Yang, G Li, Y Zeng, W Xia, Z Li… - … of Chromatography A, 2017 - Elsevier
… For the matrix effect, serious signal suppression was observed for somantadine and moroxydine with values more than 10%. Thus, the stable isotopic internal standards were used to …
Number of citations: 19 www.sciencedirect.com
Y Gao, X Wu, Z Wang, P Luo, L Xu… - Food and Agricultural …, 2019 - Taylor & Francis
Adamantanes (ADAs) are tricyclic decane saturated derivatives, which are used in the protection against the influenza virus. However, their abuse in animal husbandry has affected …
Number of citations: 10 www.tandfonline.com
Z Wang, K Wen, X Zhang, X Li, Z Wang, J Shen… - Food analytical …, 2018 - Springer
… All the four antibodies could recognize AMA, rimantadine, and somantadine, but could not recognize memantine and ribavirin. The result indicated the cyclic structure of the AMA was …
Number of citations: 34 link.springer.com
S Xie, K Wen, S Wang, J Wang, T Peng… - Analytical and …, 2019 - Springer
Herein, we developed a sensitive and quantitative flow assay for simultaneous detection of amantadine (AMD) and chloramphenicol (CAP) in chicken samples based on different CdSe/…
Number of citations: 22 link.springer.com
CC Kandar, D Pal - Anti-Viral Metabolites from Medicinal Plants, 2022 - Springer
In the current period, respiratory diseases that evolved from influenza A infection have become a burning issue to the communities throughout the world due to the unavailability of …
Number of citations: 0 link.springer.com
X Ma, S He, Y Zhang, J Xu, H Zhang, Z Wang… - Sensors and Actuators B …, 2020 - Elsevier
Immunoassays facilitate a wide range of rapid, simple and sensitive biochemical detection analyses. We developed a signal-off tuned signal-on (SF-T-SN) colorimetric immunoassay for …
Number of citations: 17 www.sciencedirect.com
DL Swallow, GL Kampfner - British medical bulletin, 1985 - academic.oup.com
The major disease targets for antiviral chemotherapy are influenza, rhinovirus colds and herpetic infections Some success has been achieved against influenza with 1-amino …
Number of citations: 14 academic.oup.com
M Ma, J Sun, Y Chen, K Wen, Z Wang, J Shen… - Food and Chemical …, 2018 - Elsevier
Here we report a novel ultrasensitive surface-enhanced Raman scattering (SERS) immunosensor based on the flower-like gold nanoparticles (AuNFs) and magnetic bead separation …
Number of citations: 26 www.sciencedirect.com
L Guo, M Liu, Q Li, B Dong, H Li, GM Mari… - Journal of Food …, 2021 - Wiley Online Library
Fluorescence polarization immunoassay (FPIA) is a homogeneous and rapid analytical method that is suitable for high‐throughput screening of large numbers of samples. However, …
Number of citations: 4 ift.onlinelibrary.wiley.com

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